molecular formula C9H8BrF2NO2 B1404501 Ethyl 2-bromo-3,4-difluorophenylcarbamate CAS No. 1375302-93-4

Ethyl 2-bromo-3,4-difluorophenylcarbamate

Cat. No. B1404501
M. Wt: 280.07 g/mol
InChI Key: SOLBLIJCOKGCBK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-difluorophenylcarbamate (EBDFPC) is a synthetic compound that has recently become popular in the scientific community due to its versatile applications. EBDFPC is a brominated and fluorinated derivative of phenylcarbamate, which is a common building block in organic chemistry. EBDFPC has been used in a variety of research applications, including organic synthesis, biochemistry, and drug development.

Scientific Research Applications

Radical Reactions for Synthesis

One study describes the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, highlighting the methodology's application in synthesizing difluorinated compounds, including a key step towards the synthesis of unknown 3,3-difluoro-GABA derivatives. This showcases the compound's utility in creating difluorinated analogs of bioactive molecules (Kondratov et al., 2015).

Electrochemical Reduction

Another research effort presents the electrochemical reduction of a bromo-propargyloxy ester, demonstrating the controlled reduction processes that yield various products. This study underscores the compound's potential in electrochemical applications and the synthesis of organic molecules through electroreduction (Esteves et al., 2003).

Palladium(0)/Copper(I)-Cocatalyzed Cross-Coupling

Research into the palladium(0)/copper(I)-cocatalyzed cross-coupling of zinc reagents with aryl halides using ethyl 3-bromo-3,3-difluoropropionate highlights an efficient approach to synthesizing β-fluoro-α,β-unsaturated esters. This illustrates the compound's utility in facilitating stereoselective synthesis of fluorinated esters, which are valuable in various chemical syntheses (Peng et al., 2000).

Fluorescence Probes Development

A study focused on the fluorescence properties of perylene derivatives indicates the role of similar chemical structures in developing fluorescent probes for detecting changes in temperature and solvent polarity. This research highlights the potential of derivatives of ethyl 2-bromo-3,4-difluorophenylcarbamate in creating sensitive materials for environmental and analytical applications (Huang & Tam-Chang, 2010).

Antimicrobial Agents Synthesis

The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents demonstrate the compound's foundational role in generating new chemicals with possible therapeutic uses. This area of research explores the antimicrobial potential inherent in the molecular frameworks related to ethyl 2-bromo-3,4-difluorophenylcarbamate (Doraswamy & Ramana, 2013).

properties

IUPAC Name

ethyl N-(2-bromo-3,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)13-6-4-3-5(11)8(12)7(6)10/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBLIJCOKGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3,4-difluorophenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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